molecular formula C15H18N2 B8720908 3-(4-butan-2-ylphenyl)pyridin-2-amine

3-(4-butan-2-ylphenyl)pyridin-2-amine

Cat. No.: B8720908
M. Wt: 226.32 g/mol
InChI Key: JQEIDEFOVFBBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-butan-2-ylphenyl)pyridin-2-amine is an organic compound that features a pyridine ring substituted with a phenyl group bearing an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butan-2-ylphenyl)pyridin-2-amine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-butan-2-ylphenyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

3-(4-butan-2-ylphenyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-butan-2-ylphenyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-butan-2-ylphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

3-(4-butan-2-ylphenyl)pyridin-2-amine

InChI

InChI=1S/C15H18N2/c1-3-11(2)12-6-8-13(9-7-12)14-5-4-10-17-15(14)16/h4-11H,3H2,1-2H3,(H2,16,17)

InChI Key

JQEIDEFOVFBBPF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=C(N=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of sodium carbonate (412 mg), tetrakis(triphenylphosphine)palladium(0) (112 mg), 4-(1-methylpropyl)phenylboronic acid (450 mg) and 3-bromopyridin-2-amine (336 mg) in 1,2-dimethoxyethane (15 mL) and water (3 mL) was stirred under a nitrogen atmosphere at 80° C. overnight. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (392 mg) as a pale-yellow solid.
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
450 mg
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reactant
Reaction Step One
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336 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
112 mg
Type
catalyst
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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